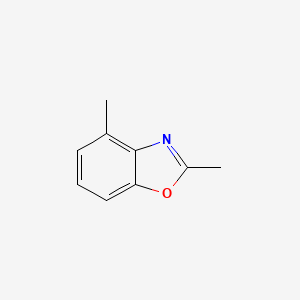

2,4-Dimethylbenzoxazole

Overview

Description

Synthesis Analysis

Benzoxazole derivatives have been synthesized and checked for their in vitro antibacterial, antifungal, and anticancer activities . The method to synthesize the designed benzoxazole derivatives is given in Scheme 1 . A variety of well-organized synthetic methodologies for benzoxazole using 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts, viz. nanocatalysts, metal catalysts, and ionic liquid catalysts, with other miscellaneous techniques has been summarized .Molecular Structure Analysis

The molecular structures of the synthesized compounds were determined by IR (ATR, cm −1), 1 H/ 13 C-NMR (DMSO-d 6, 400 MHz, ppm) and mass spectral studies . The standard molar enthalpies of formation in the gaseous state, at T = 298.15 K, for both compounds, being the results discussed in terms of structural and energetic contributions .Chemical Reactions Analysis

A mixture of 2-(chloromethyl)-1H-benzimidazole (1) (1.66 g) and benzoxazole-2-thiol (II) (1.51 g) in dry THF (30 ml) was stirred in the presence of triethylamine (2 ml) for 6 h at room temperature .Physical And Chemical Properties Analysis

2,4-Dimethylbenzoxazole is a colorless to yellow liquid . It has a molecular weight of 147.18 . It is stored at a temperature of +4C .Scientific Research Applications

Thermochemistry Research

2,4-Dimethylbenzoxazole has been used in thermochemistry research. The standard molar energies of combustion of 2,4-Dimethylbenzoxazole were measured by static-bomb combustion calorimetry . The experimental results enable the calculation of the standard molar enthalpies of formation in the gaseous state .

Computational Chemistry

In computational chemistry, standard ab initio molecular orbital calculations were performed with 2,4-Dimethylbenzoxazole . The theoretically estimated gas-phase enthalpies of formation were calculated from high-level ab initio molecular orbital calculations .

Drug Synthesis

Benzoxazole derivatives, including 2,4-Dimethylbenzoxazole, are appealing targets in drug synthesis due to their recognized biological and therapeutic activities . They are key structural units present in a wide range of natural products .

Sensing Materials

These compounds present good optical properties and have been described as sensing materials, namely as fluorescent and/or colorimetric optical sensors for metals .

Catalytic Applications

There is an interest in benzoxazole derivatives for catalytic applications . They have been used in the manufacture of supercapacitors .

Antifungal Activity

Some benzoxazole derivatives have shown antifungal activity. For example, a certain derivative was found to be potent against A. niger .

Antimicrobial Activity

Other derivatives showed average to poor antimicrobial activity against all seven species .

Pharmaceutical Analysis

Benzoxazole derivatives have been used in pharmaceutical analysis . They are used in the analysis of various pharmaceutical compounds .

Safety and Hazards

2,4-Dimethylbenzoxazole is for R&D use only and not for medicinal, household, or other use . It is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) with Acute oral toxicity, Skin Corrosion/Irritation, Serious Eye Damage/Eye Irritation, Specific target organ toxicity (single exposure) with Target Organs being the Respiratory system .

Future Directions

Benzoxazole is a resourceful and important member of the heteroarenes that connects synthetic organic chemistry to medicinal, pharmaceutical, and industrial areas . It has been extensively used as a starting material for different mechanistic approaches in drug discovery . The motif exhibits a high possibility of broad substrate scope and functionalization to offer several biological activities . There has been a large upsurge in the synthesis of benzoxazole via different pathways .

Mechanism of Action

Target of Action

2,4-Dimethylbenzoxazole, like other benzoxazole derivatives, is known for its diverse biological applications . The structural makeup of the benzoxazole scaffold allows efficient interaction with biological targets . The planar benzene ring can form π-π stacking or π-cation interaction with the host molecule, whereas the 1-oxygen and 3-nitrogen of the oxazole moiety are hydrogen bond acceptors, hence, engage in non-covalent interactions . .

Mode of Action

Benzoxazole derivatives are known to interact with key biological targets implicated in diseases such as cancer, diabetes, pain, inflammation, and cardiovascular disorders . The interactions typically involve non-covalent bonds, such as π-π stacking or π-cation interactions, and hydrogen bonds .

Biochemical Pathways

Benzoxazole derivatives are known to exhibit a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .

Pharmacokinetics

Benzoxazole derivatives have been synthesized and evaluated for their pharmacological activities , suggesting that they have suitable ADME properties for bioavailability.

Result of Action

Benzoxazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antitumor, antioxidant, antiviral, antitubercular, and anthelmintic properties .

Action Environment

It is generally important to consider factors such as temperature, ph, and the presence of other substances when considering the action of a compound .

properties

IUPAC Name |

2,4-dimethyl-1,3-benzoxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO/c1-6-4-3-5-8-9(6)10-7(2)11-8/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLTSBRUWOZVDLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)OC(=N2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Dimethylbenzoxazole | |

CAS RN |

72692-90-1 | |

| Record name | 2,4-Dimethylbenzoxazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072692901 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-DIMETHYLBENZOXAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GXV3QFL3VZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate](/img/structure/B1357392.png)

![2-[4-(4-Chlorobenzoyl)phenoxy]-2-methylpropanoyl chloride](/img/structure/B1357396.png)

![3-[(Cyclobutylcarbonyl)amino]-4-methylbenzoic acid](/img/structure/B1357420.png)

![N-[4-(aminomethyl)phenyl]propanamide](/img/structure/B1357427.png)